![molecular formula C14H23NO4S B2841703 N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide CAS No. 1912915-17-3](/img/structure/B2841703.png)
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide
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Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide, also known as HET0016, is a selective and potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a bioactive lipid that plays a crucial role in regulating renal and cardiovascular function, inflammation, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemia-reperfusion injury.
Mechanism of Action
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide inhibits 20-HETE synthesis by selectively targeting the enzyme cytochrome P450 4A (CYP4A), which is responsible for the conversion of arachidonic acid to 20-HETE. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide binds to the heme moiety of CYP4A, thereby preventing its interaction with arachidonic acid and inhibiting 20-HETE synthesis.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been shown to have a range of biochemical and physiological effects. Inhibition of 20-HETE synthesis by N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide leads to a reduction in blood pressure, as 20-HETE is a potent vasoconstrictor. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide also reduces renal vasoconstriction, which may have implications for the treatment of renal disease. In addition, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been shown to inhibit angiogenesis, which is important for the development of tumors and other diseases.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has several advantages for lab experiments. It is a selective and potent inhibitor of 20-HETE synthesis, which allows for the specific targeting of this pathway. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has also been extensively studied, and its effects are well-characterized. However, there are some limitations to the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in lab experiments. It has been shown to have off-target effects on other cytochrome P450 enzymes, which may complicate interpretation of results. In addition, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide and its potential therapeutic applications. One area of interest is the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in the treatment of hypertension, as inhibition of 20-HETE synthesis has been shown to reduce blood pressure in animal models. Another area of interest is the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in cancer therapy, as 20-HETE has been implicated in promoting tumor growth and metastasis. Further research is also needed to better understand the potential off-target effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide and to develop more effective formulations for use in experimental settings.
Synthesis Methods
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide can be synthesized using a multistep procedure involving the reaction of 2-phenylacetonitrile with diethyl malonate, followed by hydrolysis and condensation with 2-bromo-4-methoxy-2-methylbutane. The resulting intermediate is then treated with sodium sulfite and chlorosulfonic acid to yield the final product.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. It has been shown to inhibit 20-HETE synthesis in vitro and in vivo, leading to a reduction in blood pressure, renal vasoconstriction, and angiogenesis. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has also been studied for its potential anti-cancer effects, as 20-HETE has been implicated in promoting tumor growth and metastasis.
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-7,15-16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIYRQWHFTSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)CCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide |
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